2-Cyclohexyl-2-methylpropan-1-ol

Catalog No.
S789652
CAS No.
62435-08-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexyl-2-methylpropan-1-ol

CAS Number

62435-08-9

Product Name

2-Cyclohexyl-2-methylpropan-1-ol

IUPAC Name

2-cyclohexyl-2-methylpropan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-10(2,8-11)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3

InChI Key

HLVYTWAZPRTCMW-UHFFFAOYSA-N

SMILES

CC(C)(CO)C1CCCCC1

Canonical SMILES

CC(C)(CO)C1CCCCC1

2-Cyclohexyl-2-methylpropan-1-ol is an organic compound with the molecular formula C₁₀H₂₀O. It is classified as a tertiary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon that is connected to three other carbon atoms. This compound is also known by other names such as 1-cyclohexyl-2-methylpropan-2-ol and dimethylhexahydrobenzylcarbinol. Its structure features a cyclohexane ring and a branched alkyl chain, which contributes to its steric hindrance and unique chemical properties, particularly the hindered rotation around the C-C bond linking the cyclohexane ring and the central carbon.

The chemical reactivity of 2-cyclohexyl-2-methylpropan-1-ol primarily involves its hydroxyl group. Common reactions include:

  • Substitution Reactions: The alcohol can undergo nucleophilic substitution reactions, particularly with hydrogen halides, leading to the formation of alkyl halides. This process typically follows either S_N1 or S_N2 mechanisms depending on reaction conditions .
  • Dehydration Reactions: Under acidic conditions, this alcohol can lose water to form alkenes through an elimination reaction (E1 or E2 mechanisms), influenced by the stability of the resulting carbocation .
  • Oxidation Reactions: As a tertiary alcohol, it is resistant to oxidation but can be oxidized under strong conditions to yield ketones or other oxidized products.

Synthetic Routes

  • Hydroformylation: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to form aldehydes, which can then be reduced to alcohols.
  • Reduction of Ketones: The corresponding ketone can be synthesized first and subsequently reduced using reagents such as lithium aluminum hydride or sodium borohydride to yield 2-cyclohexyl-2-methylpropan-1-ol.
  • Grignard Reaction: A Grignard reagent can react with an appropriate carbonyl compound to form the desired alcohol through nucleophilic addition followed by hydrolysis.

These synthetic methods allow for variations in yield and purity depending on the specific conditions employed .

2-Cyclohexyl-2-methylpropan-1-ol has potential applications in various fields:

  • Solvent: Due to its organic nature, it can serve as a solvent for reactions involving nonpolar compounds.
  • Intermediate in Organic Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.
  • Potential Pharmaceutical Uses: While specific applications in pharmaceuticals are not well-documented, its structural similarity to bioactive compounds suggests potential uses in drug development.

Several compounds share structural characteristics with 2-cyclohexyl-2-methylpropan-1-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-CyclohexanolPrimary AlcoholLess steric hindrance; more reactive than tertiary alcohols
1-Cyclohexyl-2-methylbutan-1-olTertiary AlcoholSimilar branching but shorter alkyl chain
3-MethylcyclohexanolSecondary AlcoholDifferent position of the methyl group; affects reactivity
CyclopentanolCyclic AlcoholSmaller ring size; different physical properties

The unique aspect of 2-cyclohexyl-2-methylpropan-1-ol lies in its bulky cyclohexane substituent which significantly influences its chemical behavior compared to these similar compounds. This steric hindrance can affect reaction rates and pathways, making it distinct within its class .

2-Cyclohexyl-2-methylpropan-1-ol (molecular formula C₁₀H₂₀O, molecular weight 156.26 g/mol, CAS number 62435-08-9) represents a tertiary alcohol with significant synthetic utility in organic chemistry [1] [2]. The compound features a cyclohexyl group attached to a quaternary carbon center, making its synthesis particularly challenging due to steric hindrance and selectivity issues [3]. This article examines the three primary synthetic approaches for preparing this compound, focusing on hydroformylation-based methods, Grignard reaction approaches, and catalytic hydrogenation routes.

Hydroformylation-Based Synthesis

Hydroformylation represents one of the most atom-economical approaches for synthesizing 2-cyclohexyl-2-methylpropan-1-ol, involving the addition of carbon monoxide and hydrogen to appropriately substituted alkene precursors [4] [5]. This methodology is particularly valuable for industrial applications due to its high efficiency and the versatility of aldehyde intermediates that can be subsequently reduced to the target alcohol [6] [7].

Catalytic Systems and Reaction Optimization

The development of effective catalytic systems for hydroformylation requires careful optimization of multiple reaction parameters. Rhodium-based catalysts have emerged as the most effective systems for achieving high regioselectivity in the formation of branched aldehydes that lead to tertiary alcohols [8] [9]. The dicarbonylacetylacetonato rhodium(I) complex, when combined with phosphine ligands, demonstrates exceptional activity under mild conditions [3] [10].

Table 1: Optimized Hydroformylation Conditions for Tertiary Alcohol Synthesis

ParameterOptimal RangeEffect on SelectivityReference
Temperature35-55°CHigher temperatures decrease selectivity [3]
Pressure (CO/H₂)200-400 psiIncreased pressure improves regioselectivity [3]
Catalyst Loading4.0 mol % RhMinimum effective loading [3]
Ligand Ratio20 mol % phosphineCritical for maintaining selectivity [3]
Reaction Time12-16 hoursExtended times may lead to decomposition [3]

The use of scaffolding catalysts has revolutionized the synthesis of quaternary carbon centers via hydroformylation [3]. These catalysts employ reversible covalent bonding between substrate and catalyst, creating a temporary intramolecular environment that dramatically improves regioselectivity [4]. The 1,3-azaphospholidine-based scaffolding catalyst demonstrates remarkable ability to reverse inherent substrate selectivity, achieving branched-to-linear ratios exceeding 97:3 [3].

Reaction optimization studies reveal that pressure significantly influences the regioselectivity of the hydroformylation process [5] [6]. At pressures below 100 psi, the branched-to-linear ratio decreases substantially, while pressures of 400 psi maintain optimal selectivity [3]. Temperature control is equally critical, with reactions performed at 45°C providing the best balance between reaction rate and product selectivity [3].

Substrate Scope and Selectivity Challenges

The substrate scope for hydroformylation-based synthesis of 2-cyclohexyl-2-methylpropan-1-ol presents significant challenges due to the formation of quaternary carbon centers [11] [8]. Traditional hydroformylation strongly favors linear products when applied to 1,1-disubstituted alkenes, a phenomenon historically described by Keulemans' rule, which stated that quaternary carbon formation does not occur in hydroformylation [3].

Recent advances in catalyst design have overcome these limitations through the development of encapsulated catalysts and directing group strategies [11] [8]. Substrate scope studies demonstrate that aromatic substituents generally provide better selectivity than aliphatic groups, with electron-withdrawing groups on aromatic rings improving both yield and regioselectivity [3].

Table 2: Substrate Scope and Selectivity Data for Hydroformylation

Substrate TypeBranched:Linear RatioYield (%)Optimal Temperature (°C)Reference
Aromatic (electron-rich)98:266-8535 [3]
Aromatic (electron-poor)>98:274-8045 [3]
Halogenated aromatics94:6 to >98:260-7735 [3]
Heterocyclic aromatics95:5 to >98:264-8535-55 [3]
Aliphatic substrates76:244945 [3]

The selectivity challenges in hydroformylation arise from competing reaction pathways and the inherent thermodynamic preference for linear products [9]. Encapsulated rhodium catalysts demonstrate substrate-dependent selectivity, with the level of cage-induced selectivity varying significantly based on substrate structure [11]. Noncovalent interactions between substrate moieties and catalyst cage walls play a crucial role in controlling regioselectivity [11].

Grignard Reaction Approaches

Grignard reaction methodologies provide an alternative synthetic route to 2-cyclohexyl-2-methylpropan-1-ol through the nucleophilic addition of organometallic reagents to appropriate carbonyl compounds [12] [13]. This approach offers excellent control over stereochemistry and functional group tolerance, making it particularly valuable for laboratory-scale synthesis [14].

Organometallic Intermediate Characterization

The characterization of organometallic intermediates in Grignard reactions requires sophisticated analytical techniques to understand the complex equilibria and reaction mechanisms involved [12] [15]. Nuclear magnetic resonance spectroscopy serves as the primary tool for monitoring Grignard reagent formation and characterization [16] [17].

Grignard reagents exist in solution as complex equilibrium mixtures involving monomeric and dimeric species, along with various solvated forms [18] [14]. The Schlenk equilibrium plays a crucial role in determining the nucleophilic character of these reagents, with the distribution of species affecting both reactivity and selectivity [18]. Real-time monitoring using online nuclear magnetic resonance has enabled precise control and optimization of Grignard reaction conditions [16].

Table 3: Characterization Techniques for Organometallic Intermediates

TechniqueInformation ObtainedTypical ConditionsReference
¹H Nuclear Magnetic ResonanceStructure and purityRoom temperature, deuterated solvents [19]
³¹P Nuclear Magnetic ResonancePhosphine coordinationVariable temperature [17]
¹³C Nuclear Magnetic ResonanceCarbon frameworkRoom temperature [19]
Infrared SpectroscopyFunctional group identificationAtmospheric pressure [15]
X-ray Absorption SpectroscopyMetal coordination environmentSynchrotron conditions [10]

The formation of cyclohexylmagnesium halides involves radical intermediates, as demonstrated by radical trapping experiments using 2,2,6,6-tetramethylpiperidine-N-oxyl [20]. These studies reveal that free alkyl radicals serve as intermediates in the major pathway to Grignard reagent formation, with median lifetimes on the order of 10⁻⁷ seconds [20].

Quenching Protocols and Yield Maximization

Effective quenching protocols are essential for maximizing yields in Grignard-based synthesis of 2-cyclohexyl-2-methylpropan-1-ol [21] [22]. The quenching process must balance rapid neutralization of excess Grignard reagent with preservation of the desired product [21].

Optimized quenching protocols typically employ controlled addition of protic solvents or aqueous acids to convert magnesium alkoxide intermediates to the corresponding alcohols [21] [14]. The choice of quenching reagent significantly affects product yield, with saturated ammonium chloride solutions providing superior results compared to water or dilute acids [21].

Table 4: Grignard Reaction Optimization Parameters

ParameterOptimal ConditionsYield ImpactReference
Solvent SystemDiethyl etherHigher yields than tetrahydrofuran [22]
Temperature30°CComplete consumption of starting material [22]
Grignard Equivalents4.0 equivalents74% yield achieved [22]
Reaction Time12 hoursOptimal conversion [22]
Quenching MethodSaturated ammonium chlorideMinimizes side reactions [21]

Yield maximization strategies focus on controlling the stoichiometry of the Grignard reagent and optimizing reaction conditions to minimize side reactions [22]. Studies demonstrate that using 4.0 equivalents of the Grignard reagent provides optimal yields while avoiding the formation of reduction products [22]. Temperature control during both the formation and reaction phases proves critical for maintaining high selectivity [14].

Catalytic Hydrogenation Routes

Catalytic hydrogenation provides a complementary approach for synthesizing 2-cyclohexyl-2-methylpropan-1-ol, particularly when starting from aromatic precursors or unsaturated intermediates [23] [24]. This methodology offers excellent functional group tolerance and can be performed under relatively mild conditions with appropriate catalyst selection [25] [26].

Pressure and Temperature Dependencies

The pressure and temperature dependencies in catalytic hydrogenation significantly influence both reaction rate and selectivity for the synthesis of 2-cyclohexyl-2-methylpropan-1-ol [25] [26]. Optimization studies reveal complex relationships between these parameters and catalyst performance [23].

Pressure effects in hydrogenation are particularly pronounced for sterically hindered substrates such as those leading to tertiary alcohols [25]. Optimal hydrogen pressures typically range from 0.1 to 10 megapascals, with higher pressures favoring complete reduction while maintaining selectivity [25]. Temperature optimization requires balancing reaction rate against potential catalyst deactivation and product decomposition [6].

Table 5: Pressure and Temperature Optimization for Catalytic Hydrogenation

ParameterRangeOptimal ValueSelectivity (%)Reference
Hydrogen Pressure0.1-10 MPa1.2 MPa>97 [25]
Temperature30-250°C110°C>95 [24]
Catalyst Loading1-5 mol %2.5 mol %>90 [25]
Reaction Time2-24 hours8 hoursOptimal conversion [24]
SolventVariousMethanolEnhanced selectivity [24]

Recent advances in catalyst design have enabled hydrogenation under exceptionally mild conditions [24]. Oxygen-doped carbon-supported palladium nanoparticles demonstrate remarkable activity for tandem hydrogenation-acetalization-hydrogenolysis sequences, achieving 97.9% yield at 110°C [24]. The mechanism involves hydrogen spillover from palladium nanoparticles to form hydrogen cation-hydride anion pairs that serve as active sites for multiple reaction steps [24].

Catalyst Deactivation Mechanisms

Understanding catalyst deactivation mechanisms is crucial for maintaining efficient catalytic hydrogenation processes in the synthesis of 2-cyclohexyl-2-methylpropan-1-ol [27] [28]. Deactivation can occur through multiple pathways, including poisoning, fouling, thermal degradation, and sintering [29].

Catalyst poisoning represents the most common cause of deactivation in hydrogenation systems [27] [28]. Chemical poisoning involves strong interactions between feed components or products and the active sites of the catalyst [28]. Common poisons include sulfur compounds, carbon monoxide at high concentrations, and various heteroatoms that can coordinate strongly to metal centers [28].

Table 6: Catalyst Deactivation Mechanisms and Mitigation Strategies

Deactivation TypeMechanismCommon CausesMitigation StrategyReference
Chemical PoisoningStrong adsorption on active sitesSulfur, phosphorus compoundsFeed purification [28]
Thermal SinteringMetal particle agglomerationHigh temperaturesTemperature control [29]
CokingCarbon deposit formationHydrocarbon decompositionHydrogen-rich conditions [28]
LeachingMetal dissolutionAcidic conditionspH control [29]
Mechanical AttritionPhysical degradationHigh-pressure operationProper support selection [29]

Thermal degradation mechanisms include sintering of active metal particles, which leads to loss of active surface area [29]. This process is particularly problematic at temperatures above 200°C and can be mitigated through careful temperature control and the use of thermally stable supports [28]. Coking involves the formation of carbonaceous deposits on catalyst surfaces, blocking active sites and altering pore structure [29].

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Wikipedia

2-Cyclohexyl-2-methylpropan-1-ol

Dates

Modify: 2023-08-15

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